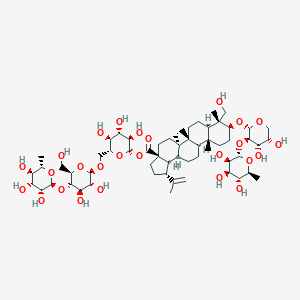

Pulchinenoside C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Pulchinenoside C involves multiple steps, starting from the extraction of saponins from Pulsatilla chinensis. The process typically includes:

Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.

Purification: The crude extract is purified using chromatographic techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the high purity and yield of this compound .

化学反应分析

Hydrolysis Reactions

Pulchinenoside C undergoes hydrolysis under acidic or enzymatic conditions, cleaving its glycosidic bonds to release sapogenins and sugar moieties. This reaction is critical for its metabolic activation and bioavailability.

Oxidation and Reduction

The triterpene backbone and hydroxyl groups in this compound participate in redox reactions, altering its pharmacological properties.

Oxidation :

- Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) oxidizes hydroxyl groups to ketones or carboxylic acids.

- Products : Oxidized derivatives with modified anti-inflammatory activity .

Reduction :

- Reagents : Sodium borohydride (NaBH₄) reduces carbonyl groups to alcohols.

- Outcome : Derivatives with enhanced solubility but reduced antitumor efficacy .

Interaction with Biomolecules

This compound modulates enzymatic activity through direct binding:

Metabolic Pathways

In vivo, this compound undergoes phase I/II metabolism:

- Phase I : Hydroxylation and oxidation by CYP450 enzymes.

- Phase II : Glucuronidation and sulfation, producing water-soluble conjugates excreted via bile .

Key Metabolites :

- M1 (mono-oxidized derivative): Detected in plasma 2 hrs post-administration.

- M2 (glucuronide conjugate): Major urinary metabolite .

Stability and Precipitation

This compound forms precipitates with divalent cations (e.g., Ca²⁺, Mg²⁺) in aqueous solutions, limiting its solubility.

Synthetic Modifications

Derivatization studies highlight structure-activity relationships:

Reaction Mechanisms

The reactivity of this compound is governed by its electron-deficient aglycone core and polar glycosidic side chains:

科学研究应用

Antitumor Activity

Pulchinenosides, including Pulchinenoside C, have demonstrated significant antitumor effects. Research indicates that these compounds can inhibit tumor growth through various mechanisms:

- P-Glycoprotein Modulation : this compound and its analogs have been shown to induce the expression and activity of P-glycoprotein, a key player in drug transport across cell membranes. This modulation can enhance the bioavailability of certain chemotherapeutic agents by facilitating their transport into cells .

- Cytotoxicity Studies : In vitro studies using LS180 human intestinal epithelial cells revealed that pulchinenosides exhibit cytotoxic effects at concentrations around 10 μM. The compounds significantly affected cell viability and proliferation, with IC50 values indicating their potency against various cancer cell lines .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Pulchinenoside B3 | 4.13 | LS180 |

| Pulchinenoside BD | 7.05 | LS180 |

| Pulchinenoside B7 | 5.77 | LS180 |

| Pulchinenoside B10 | 7.49 | LS180 |

| Pulchinenoside B11 | 8.78 | LS180 |

Hair Follicle Protection

Recent studies have explored the protective effects of pulchinenosides on human hair follicles, particularly regarding stress-induced damage:

- CRH Receptor Antagonism : Pulchinenosides have been identified as antagonists of corticotropin-releasing hormone (CRH), which is implicated in hair cycle regulation. In ex vivo models, these compounds reversed CRH-induced transitions in hair follicles, promoting anagen (growth) phase and inhibiting catagen (regression) phase transitions .

Case Studies and Clinical Insights

Several case studies highlight the potential therapeutic benefits of pulchinenosides:

- Animal Models : In vivo studies demonstrated that pulchinenosides could inhibit liver tumor growth by up to 60%, despite their low gastrointestinal absorption rates (ranging from 0.55% to 2.50%) . These findings underscore the need for further research into enhancing bioavailability.

- Human Applications : While most studies are preclinical, the implications for human health are significant, especially in developing adjunct therapies for cancer treatment that leverage pulchinenosides' ability to modulate drug transport systems .

作用机制

Pulchinenoside C exerts its effects through various molecular targets and pathways:

Induction of Apoptosis: this compound induces apoptosis in cancer cells via the Bcl-2-caspase-3 pathway.

Inhibition of Angiogenesis: It inhibits tumor angiogenesis by modulating the PI3K-AKT signaling pathway.

Anti-inflammatory Effects: this compound reduces inflammation by downregulating pro-inflammatory cytokines and mediators.

相似化合物的比较

- Pulchinenoside A

- Pulchinenoside D

- Anemoside B4

Comparison: Pulchinenoside C is unique due to its specific molecular structure and the range of biological activities it exhibits. Compared to Pulchinenoside A and Pulchinenoside D, this compound has shown more potent anti-tumor and neuroprotective effects . Its ability to induce apoptosis and inhibit angiogenesis makes it a promising candidate for cancer therapy .

生物活性

Pulchinenoside C, a triterpenoid saponin derived from Pulsatilla chinensis, has garnered significant attention in recent years due to its diverse biological activities. This article explores the various pharmacological effects of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is one of the key active components in Pulsatilla chinensis, a plant used in traditional Chinese medicine. It is primarily recognized for its role as a quality control marker in herbal formulations. Recent studies have highlighted its potential in cancer treatment and other therapeutic areas.

Antitumor Activity

Mechanisms of Action:

this compound has demonstrated significant antitumor effects through various mechanisms:

- Induction of Apoptosis: Research indicates that this compound can induce apoptosis in cancer cells. For instance, it has been shown to activate pathways leading to cell death in hepatocellular carcinoma (HCC) cells, which are notoriously resistant to conventional treatments. This effect is mediated through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins such as Bcl-2 .

- Inhibition of Tumor Growth: In vivo studies have demonstrated that this compound can inhibit tumor growth significantly. In one study, it reduced liver tumor growth by up to 60% in animal models, despite its low gastrointestinal absorption (1.16% to 2.50% bioavailability) due to P-glycoprotein (P-gp) interactions .

- Cell Cycle Regulation: this compound affects the cell cycle by inducing G2/M phase arrest in various cancer cell lines. This was evidenced by increased levels of cyclin B and p53 proteins, which are critical regulators of the cell cycle .

Pharmacological Effects

Beyond its antitumor properties, this compound exhibits several other pharmacological activities:

- Anti-inflammatory Effects: Studies have shown that it can modulate inflammatory responses, which is crucial in conditions like inflammatory bowel disease and certain cancers .

- Neuroprotective Properties: Preliminary findings suggest that this compound may offer neuroprotection, potentially benefiting conditions such as neurodegenerative diseases .

- Anti-angiogenic Activity: By inhibiting the formation of new blood vessels, this compound may help restrict tumor growth and metastasis .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3/t24-,25-,26-,27+,28-,29+,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56-,57+,58+,59-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHBKBTZUPLIIA-OTEDBJMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。